B1575011 Cancer/testis antigen 1 (95-107)

Cancer/testis antigen 1 (95-107)

カタログ番号 B1575011
InChIキー:
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Cancer/testis antigen 1;  NY-ESO-1

科学的研究の応用

Cancer Immunotherapy and Tumor Antigens

Cancer/testis (CT) antigens like Cancer/testis antigen 1 are a category of tumor antigens with normal expression primarily in male germ cells but not in adult somatic tissues. Their expression in various tumors makes them targets for cancer immunotherapy. CT antigens are known to elicit immune responses in cancer patients, leading to the development of antigen-specific cancer vaccines (Scanlan et al., 2002).

Role in Different Cancer Types

CT antigens are expressed in various human cancers, and some elicit spontaneous immune responses in patients, making them viable targets for cancer vaccines. Notably, more than 100 CT antigen genes have been reported, with a significant subset found on the X chromosome, known as CT-X genes. These antigens are often expressed in high-grade, late-stage cancers (Caballero & Chen, 2009).

Cancer/Testis Antigens in Gametogenesis and Cancer

CT antigens, which include more than 40 identified types, are expressed in human germ lines and various tumor types, including melanoma, bladder, lung, and liver cancers. These antigens are under investigation as therapeutic cancer vaccine targets due to their immunogenic properties (Simpson et al., 2005).

Biomarkers for Cancer Diagnosis and Prognosis

CT antigens, due to their restricted expression patterns, serve as unique biomarkers for cancer diagnosis and prognosis. Research has identified CT antigens associated with prostate cancer recurrence following radical prostatectomy, highlighting their potential impact on cancer prognosis and treatment (Shiraishi et al., 2011).

Immunogenicity in Cancer Therapy

Cancer-testis antigens are considered promising candidates for cancer immunotherapy due to their immunogenic nature and restricted expression in cancers. They have become a major focus for the development of vaccine-based clinical trials in recent years (Ghafouri-Fard & Modarressi, 2009).

Quantitative Analysis for Autoantibody Profiles

A novel cancer-testis antigen microarray platform has been developed for quantifying anti-cancer testis antigen autoantibody profiles in patient sera. This approach may facilitate the development of better cancer biomarkers and enable pre-symptomatic diagnosis (Beeton-Kempen et al., 2014).

特性

製品名

Cancer/testis antigen 1 (95-107)

配列

PFATPMEAELARR

ソース

Homo sapiens (human)

保存方法

Common storage 2-8℃, long time storage -20℃.

同義語

Cancer/testis antigen 1 (95-107); NY-ESO-1 (95-107)

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。